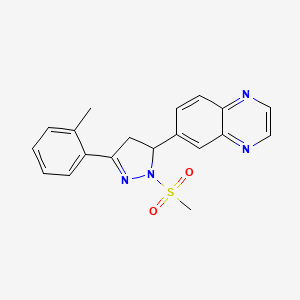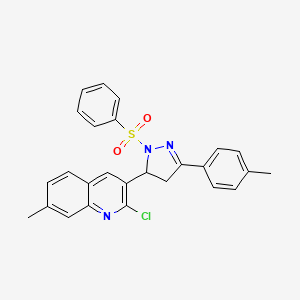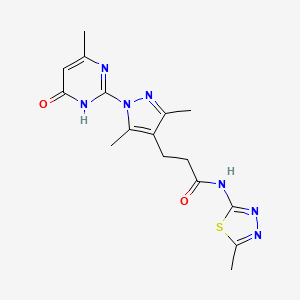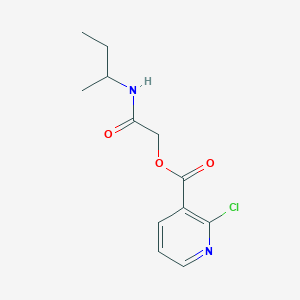
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine-based molecule that has a unique structure with potential biological activities.
Mechanism of Action
The mechanism of action of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to modulate the activity of ion channels, which are involved in the transmission of nerve impulses. Additionally, 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate in lab experiments include its potential applications in various fields, its unique structure, and its ability to inhibit the growth of bacteria, fungi, and viruses. However, the limitations of using this compound in lab experiments include its complex synthesis method, its low yield, and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate. One direction is to investigate its potential use as an anticancer agent by conducting more in vitro and in vivo studies. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields such as neuroscience and materials science.
In conclusion, 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is a pyridine-based molecule that has potential applications in various fields. Its unique structure and potential biological activities have made it a subject of extensive scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate have been discussed in this paper.
Synthesis Methods
The synthesis of 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-chloropyridine-3-carboxylic acid with butylamine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography. The yield of the product is typically around 60-70%.
Scientific Research Applications
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been investigated for its potential use as an anticancer agent. Additionally, 2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-8(2)15-10(16)7-18-12(17)9-5-4-6-14-11(9)13/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUJJZRODRATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-ylamino)-2-oxoethyl 2-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)
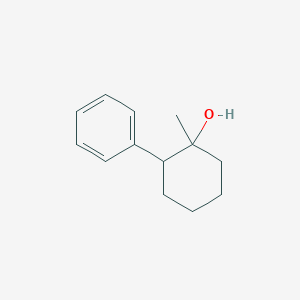
![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)
